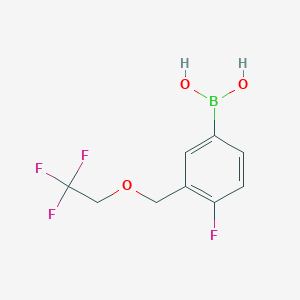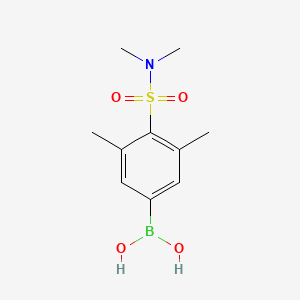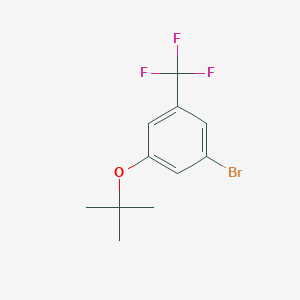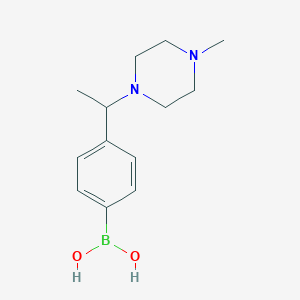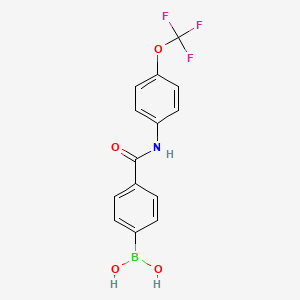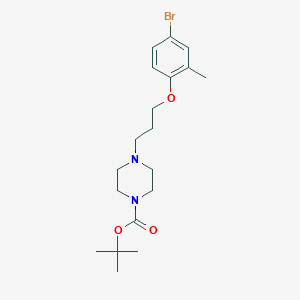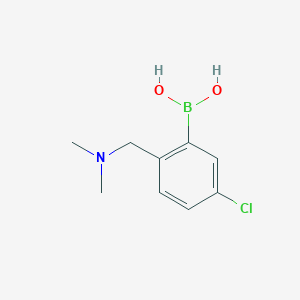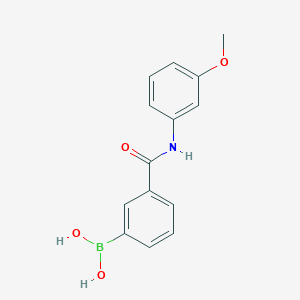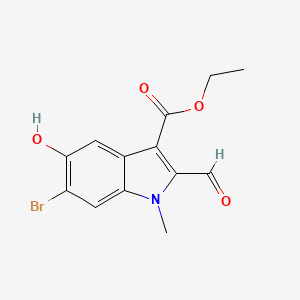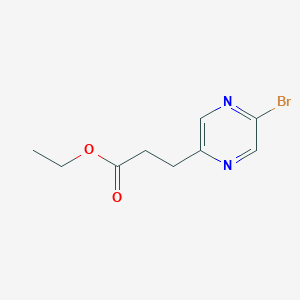
2-Pyrazinepropanoic acid, 5-bromo-, ethyl ester
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Pyrazole Derivatives : This compound is used in synthesizing various pyrazole derivatives. For instance, it serves as an intermediate in preparing chlorantraniliprole, a new insecticide (Ji Ya-fei, 2009).
- Formation of 3-Ethoxymethyl-carboxyethyl Ester Pyrazoles : It is involved in reactions leading to the formation of 3-ethoxymethyl-carboxyethyl ester pyrazoles, highlighting its versatility in organic synthesis (Martins et al., 2013).
- Creation of Isoxazole and Pyrazole Derivatives : Its reactions with other compounds can lead to the formation of isoxazole and pyrazole ortho-dicarboxylic acid esters, demonstrating its utility in creating novel heterocyclic compounds (Vicentini et al., 2000).
Potential Pharmacological Applications
- Anti-inflammatory Activity : Certain derivatives synthesized using this compound have shown potential anti-inflammatory activity, as observed in pharmacological testing (Abignente et al., 1992).
- Immunomodulatory and Anticancer Activities : Novel derivatives have been found to exhibit significant immunomodulatory and anticancer activities, particularly against colon carcinoma and hepatocellular carcinoma cells (Abdel‐Aziz et al., 2009).
Chemical Analysis and Structural Studies
- Structural Analysis : Studies have been conducted to analyze the structure of synthesized compounds using this chemical, including single crystal X-ray diffraction and DFT studies (Viveka et al., 2016).
Novel Synthesis Methods
- Microwave-Assisted Synthesis : This compound has been synthesized under solvent-free conditions using microwave-induced techniques, highlighting innovative methods in organic synthesis (Martins et al., 2006).
properties
IUPAC Name |
ethyl 3-(5-bromopyrazin-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)4-3-7-5-12-8(10)6-11-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGUGBOSYPHLHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CN=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



